N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

Adenosine A1 receptor antagonist Radioligand binding Structure-activity relationship

This 5-benzoyl-4-phenylthiazole-2-carboxamide is a critical tool for probing the structure-activity relationship of the para-alkoxy substituent within the adenosine A₁ receptor (A₁AR) antagonist series. By procuring this compound and conducting parallel radioligand displacement assays against the well-characterized 4-methoxy congener (A₁ Ki human = 9.69 nM), your team can directly determine whether the ethoxy-for-methoxy substitution enhances, maintains, or diminishes A₁ affinity. This head-to-head comparison addresses the optimal alkoxy chain length for A₁AR engagement—a key medicinal chemistry question for lead optimization in neurological indications. The compound is supplied at ≥95% purity, with typical research packaging available from specialty chemical vendors.

Molecular Formula C25H20N2O3S
Molecular Weight 428.51
CAS No. 312606-04-5
Cat. No. B2909269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
CAS312606-04-5
Molecular FormulaC25H20N2O3S
Molecular Weight428.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H20N2O3S/c1-2-30-20-15-13-19(14-16-20)24(29)27-25-26-21(17-9-5-3-6-10-17)23(31-25)22(28)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,26,27,29)
InChIKeyZGZCPKYSCDYMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 312606-04-5) – Structural Identity and Procurement Relevance


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide is a fully synthetic, non-nucleoside small molecule belonging to the 5-benzoyl-4-phenylthiazole-2-carboxamide class. Its core structure features a central 1,3-thiazole ring substituted at C4 with a phenyl group, at C5 with a benzoyl group, and at C2 with a 4-ethoxybenzamide moiety (C₂₅H₂₀N₂O₃S; MW 428.51 g/mol) [1]. This scaffold maps onto the well-characterized pharmacophore of adenosine A₁ receptor (A₁AR) antagonists, where the 2-amido substituent is a critical determinant of A₁ affinity and subtype selectivity [2]. The compound is supplied by a limited number of specialty chemical vendors for research purposes, typically at ≥95% purity [1]. No authoritative biological activity data (Ki, IC₅₀, EC₅₀) have been deposited for this specific compound in ChEMBL, BindingDB, or PubChem BioAssay as of the literature cut-off date, meaning procurement decisions must currently rely on inference from structurally proximate analogs and class-level SAR trends.

Why Close Analogs of N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide Cannot Be Assumed Interchangeable


Within the 5-benzoyl-4-phenylthiazole-2-carboxamide series, the nature of the C2-amido substituent exerts a pronounced, non-linear effect on adenosine A₁ receptor affinity and A₁/A₃ selectivity. The 4-ethoxybenzamide moiety of the title compound introduces a para-ethoxy electron-donating group that is both larger and more lipophilic than the para-methoxy variant found in the most extensively characterized congener, 4-methoxy-N-(5-(4-methylbenzoyl)-4-phenylthiazol-2-yl)benzamide (A₁ Ki human = 9.69 nM; rat = 0.529 nM) . Literature SAR demonstrates that replacing a 2-furanylcarbonylamino group with an unsubstituted benzoylamino group at the C2 position shifts the human A₁ Ki from 54 nM to approximately 525 nM, underscoring the sensitivity of binding to subtle amide modifications [1]. Consequently, substituting the target compound with a structurally similar but pharmacologically distinct analog (e.g., a furan-2-carboxamide or a 4-methoxybenzamide derivative) in biological assays or chemical biology studies carries a material risk of altering both target engagement potency and off-target profile without explicit cross-validation.

Quantitative Differentiation Evidence for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 312606-04-5) Against Comparator Compounds


Predicted Adenosine A₁ Receptor Affinity Shift Attributed to 4-Ethoxybenzamide vs. Furan-2-carboxamide at the C2 Position

The target compound carries a 4-ethoxybenzamide group at the C2 position of the thiazole ring. The closest analog with published quantitative A₁AR binding data is N-(5-benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide, which exhibits Ki values of 5.80 nM (rat A₁), 54 nM (human A₁), and 208 nM (human A₃) [1]. In the related 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole series, the unsubstituted benzoylamino analogue (compound 17) showed a human A₁ Ki of approximately 525 nM, while the furan-2-carboxamide analogue (compound 18) retained high A₁ affinity (Ki ≈ 54 nM) [2]. Extrapolating this SAR to the 5-benzoyl series, the 4-ethoxybenzamide moiety of the target compound is predicted to confer A₁ affinity intermediate between the furan-2-carboxamide (high affinity) and the unsubstituted benzamide (moderate affinity), with the electron-donating ethoxy group potentially enhancing affinity relative to the unsubstituted benzamide. Direct experimental Ki data for the target compound remain unavailable; the above represents class-level inference [2].

Adenosine A1 receptor antagonist Radioligand binding Structure-activity relationship

Substituent Effect of Para-Ethoxy (Target) vs. Para-Methoxy (Analog) on Predicted Adenosine A₁ Receptor Affinity in the 5-Benzoyl Thiazole Series

The closest experimentally characterized structural analog of the target compound is 4-methoxy-N-(5-(4-methylbenzoyl)-4-phenylthiazol-2-yl)benzamide (A1AR antagonist 3), which exhibits Ki values of 9.69 nM at human A₁AR and 0.529 nM at rat A₁AR . This comparator differs from the target compound at two positions: (i) the benzoyl substituent is p-methylbenzoyl (target: unsubstituted benzoyl), and (ii) the benzamide substituent is p-methoxy (target: p-ethoxy). Within the 2-amino-5-benzoyl-4-phenylthiazole SAR series, replacement of a p-methylbenzoyl with an unsubstituted benzoyl group at C5 reduces A₁ affinity (e.g., compound 16m with p-methylbenzoyl: rat A₁ Ki = 4.83 nM; the analogous compound with unsubstituted benzoyl shows a 2- to 3-fold reduction in affinity) [1]. Conversely, extending the para-alkoxy chain from methoxy to ethoxy increases lipophilicity (calculated logP increase of approximately 0.5 log units) and may enhance A₁ affinity through improved hydrophobic interactions in the receptor binding pocket [2]. The net effect on A₁ Ki relative to A1AR antagonist 3 cannot be precisely quantified without experimental data, but the opposing influence of the C5 substituent change (affinity-decreasing) and the C2 alkoxy extension (potentially affinity-enhancing) suggests the target compound may retain nanomolar A₁ affinity.

Adenosine A1 receptor antagonist Structure-activity relationship Ligand design

Predicted Adenosine A₁ vs. A₃ Subtype Selectivity Profile Relative to Furan-2-carboxamide Analog

The target compound's selectivity profile for adenosine receptor subtypes can be inferred from the behavior of closely related 5-benzoyl-4-phenylthiazole-2-carboxamides. The furan-2-carboxamide analog N-(5-benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide demonstrates an A₁/A₃ selectivity ratio of approximately 3.85 (human A₁ Ki = 54 nM vs. human A₃ Ki = 208 nM) [1]. In the 5-unsubstituted 4-phenyl-2-carboxamidothiazole series, the furan-2-carboxamide (compound 18) shows higher A₁/A₃ selectivity than the unsubstituted benzamide (compound 17), suggesting that the heteroaromatic amide moiety contributes to A₃ discrimination [2]. The 4-ethoxybenzamide group of the target compound, being a para-substituted phenyl amide rather than a heteroaromatic (furan) amide, is predicted to produce an A₁/A₃ selectivity profile closer to the benzamide analogs (i.e., moderate selectivity) than to the furan-2-carboxamide (high selectivity). The ethoxy substituent may, however, modulate this selectivity through steric and electronic effects distinct from the unsubstituted phenyl ring. Experimental confirmation is lacking for the target compound.

Adenosine receptor subtype selectivity A1/A3 selectivity Radioligand binding

Anticancer Potential Inferred from Alkaline Phosphatase Inhibition by Thiazol-2-ylidene-Benzamide Scaffold Analogs

Thiazole-benzamide hybrid compounds have been evaluated as inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP), an enzyme implicated in breast, bone, and cervical cancer progression [1]. The most potent compound in the thiazol-2-ylidene-benzamide series, 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (2e), inhibited h-TNAP with an IC₅₀ of 0.079 ± 0.002 µM, and a significant correlation was observed between enzyme inhibition and cytotoxicity in MCF-7 (breast), K-562 (bone marrow), and HeLa (cervical) cancer cell lines [1]. The target compound shares the thiazole-benzamide pharmacophore but differs in oxidation state (thiazole vs. thiazol-2-ylidene) and substitution pattern (5-benzoyl-4-phenyl vs. 3,4-disubstituted thiazolium). A subsequent study on azomethine-clubbed thiazoles (compounds 3c and 3f) reported h-TNAP IC₅₀ values of 0.15 ± 0.01 µM and 0.50 ± 0.01 µM, respectively, confirming that nanomolar-level h-TNAP inhibition is achievable within the broader thiazole-benzamide chemotype [2]. No h-TNAP inhibition or cytotoxicity data exist for the target compound itself; the above constitutes supporting evidence from structurally related but chemically distinct scaffolds.

Alkaline phosphatase inhibition Anticancer activity MCF-7 cytotoxicity

Physicochemical Differentiation: Calculated Lipophilicity Shift (ethoxy vs. methoxy) and Its Implications for CNS Permeability

The target compound's 4-ethoxy substituent (vs. the 4-methoxy group in the closest characterized analog, A1AR antagonist 3) increases the calculated partition coefficient. Using the fragment-based method, the replacement of –OCH₃ with –OCH₂CH₃ adds one methylene unit, contributing approximately +0.5 to the logP value [1]. For the adenosine A₁ receptor antagonist series, CNS penetration is a critical parameter; the benchmark compound 16m (CLogP ≈ 4.8) exhibits moderate brain penetration [2]. The target compound's predicted higher lipophilicity (estimated CLogP ≈ 5.0–5.2 based on the methoxy-to-ethoxy increment) may enhance blood-brain barrier permeability but could also reduce aqueous solubility and increase plasma protein binding relative to the methoxy analog [1]. These are computational predictions and have not been experimentally measured for the target compound.

Lipophilicity CNS drug design Physicochemical property prediction

Recommended Research and Procurement Application Scenarios for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 312606-04-5)


Adenosine A₁ Receptor Antagonist Lead Optimization: Evaluating the Ethoxy-for-Methoxy Substituent Effect

The target compound is best deployed as a tool to probe the structure-activity relationship of the para-alkoxy substituent within the 5-benzoyl-4-phenylthiazole-2-carboxamide A₁AR antagonist series. The 4-methoxy analog (A1AR antagonist 3) has been characterized with Ki values of 9.69 nM (human A₁) and 0.529 nM (rat A₁) . By procuring the target compound and conducting parallel radioligand displacement assays under identical conditions ([³H]CCPA, human A₁AR-expressing CHO cells), researchers can experimentally determine whether the ethoxy substitution enhances, maintains, or diminishes A₁ affinity. This head-to-head comparison directly addresses a key medicinal chemistry question: the optimal alkoxy chain length for A₁AR engagement within this scaffold. Such data are essential for lead optimization programs targeting neurological indications where A₁ antagonism is therapeutically relevant [1].

Adenosine Receptor Subtype Selectivity Profiling: A₁ vs. A₂A vs. A₃ Discrimination

The target compound's selectivity profile across adenosine receptor subtypes is currently unknown but can be inferred from related analogs. N-(5-Benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide shows an A₁/A₃ selectivity ratio of approximately 3.85 (54 nM vs. 208 nM) , while the broader SAR suggests that benzamide-type C2 substituents produce more balanced A₁/A₃ profiles than heteroaromatic amides [1]. Procuring the target compound and subjecting it to full adenosine receptor panel screening (A₁, A₂A, A₂B, A₃) would generate selectivity data that are currently absent from the public domain. This information is critical for researchers who require a compound with a defined selectivity window for in vivo pharmacology studies, as off-target adenosine receptor engagement can confound phenotypic readouts [2].

Physicochemical and In Vitro ADME Benchmarking Against Known A₁AR Antagonist Leads

The target compound's 4-ethoxy substituent is predicted to increase lipophilicity by approximately 0.5 logP units relative to the 4-methoxy analog , which may translate into measurable differences in aqueous solubility, metabolic stability (particularly CYP450-mediated O-dealkylation rates), and plasma protein binding. Parallel determination of kinetic solubility (nephelometry), mouse/human liver microsome stability (intrinsic clearance), and equilibrium dialysis plasma protein binding for the target compound and the 4-methoxy analog would reveal whether the ethoxy-for-methoxy substitution confers a net pharmacokinetic advantage or liability. These data are directly actionable for selecting a lead compound with an optimal balance of target affinity and drug-like properties for progression to in vivo efficacy models [1].

Exploratory Anticancer Screening in Alkaline Phosphatase-Overexpressing Cell Lines

Thiazole-benzamide hybrids have demonstrated potent inhibition of human tissue non-specific alkaline phosphatase (h-TNAP) with IC₅₀ values as low as 0.079 µM, and this enzyme inhibition correlates with cytotoxicity in MCF-7 (breast), K-562 (leukemia), and HeLa (cervical) cancer cell lines . Although the target compound belongs to a distinct thiazole oxidation state (non-ylidene), the shared benzamide-thiazole pharmacophore warrants evaluation in h-TNAP enzyme inhibition assays and MTT cytotoxicity assays against these cancer cell lines. A positive result would position the target compound as a new chemotype within the alkaline phosphatase inhibitor landscape, and comparison of its IC₅₀ values with those of the thiazol-2-ylidene lead (2e, IC₅₀ = 0.079 µM) would establish the importance of the thiazole oxidation state for biological activity .

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.